molecular formula C13H17ClN2 B13672291 7-(Piperidin-4-yl)-1H-indole hydrochloride

7-(Piperidin-4-yl)-1H-indole hydrochloride

Cat. No.: B13672291
M. Wt: 236.74 g/mol
InChI Key: KVDWKVKOGDQWSY-UHFFFAOYSA-N
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Description

7-(Piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound features a piperidine ring attached to the indole structure, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-4-yl)-1H-indole hydrochloride typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

7-(Piperidin-4-yl)-1H-indole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-(Piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes or activate specific receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial activity.

    N-(Piperidin-4-yl)benzamide derivatives: Studied for their role in activating hypoxia-inducible factor 1 pathways.

    1,4-Disubstituted piperidines: Evaluated for their antimalarial properties.

Uniqueness

7-(Piperidin-4-yl)-1H-indole hydrochloride is unique due to its specific indole and piperidine structure, which can confer distinct biological activities and chemical properties

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

7-piperidin-4-yl-1H-indole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10;/h1-3,6,9-10,14-15H,4-5,7-8H2;1H

InChI Key

KVDWKVKOGDQWSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC3=C2NC=C3.Cl

Origin of Product

United States

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